

2',3'-Dideoxy-5-iodocytidine in cancer research

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Compound of Interest

Compound Name: 2',3'-Dideoxy-5-iodocytidine

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An In-Depth Technical Guide to **2',3'-Dideoxy-5-iodocytidine** in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

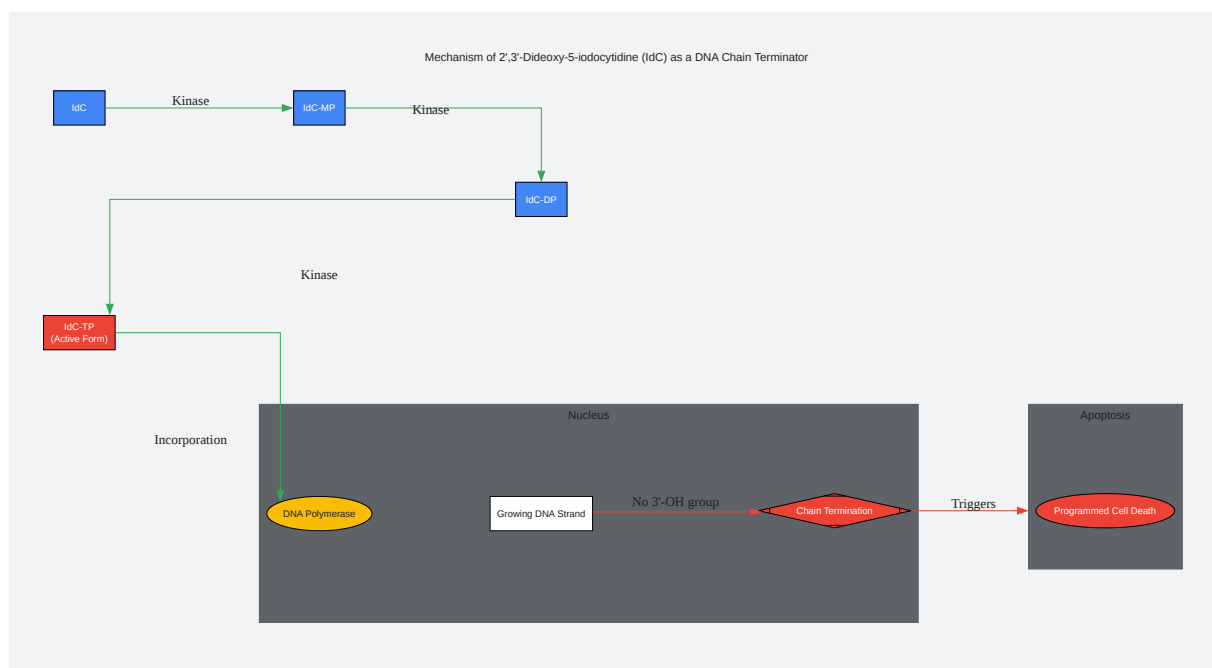
2',3'-Dideoxy-5-iodocytidine (IdC) is a synthetic pyrimidine nucleoside analog. It belongs to the family of 2',3'-dideoxynucleosides, which are characterized by the absence of a hydroxyl group at the 3' position of the ribose sugar moiety. This structural modification is the basis for their primary mechanism of action as chain terminators in DNA synthesis. The addition of an iodine atom at the 5-position of the cytosine base is intended to confer additional biological properties, potentially enhancing its anticancer efficacy or modulating its interaction with cellular enzymes. This guide provides a comprehensive overview of the core principles, experimental data from related compounds, and methodologies relevant to the investigation of IdC in the context of cancer research.

Core Mechanism of Action: DNA Chain Termination

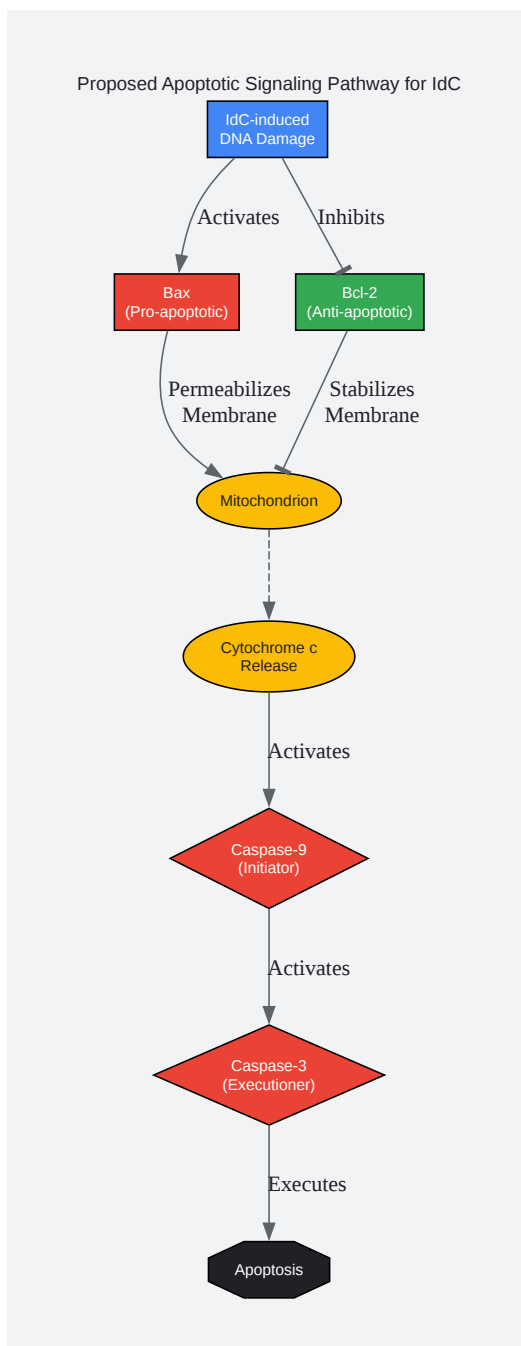
As a dideoxynucleoside analog, the central mechanism of action for IdC is its function as a DNA chain terminator. This process disrupts the replication of DNA, which is a critical process for rapidly proliferating cancer cells.

- **Cellular Uptake and Phosphorylation:** IdC is transported into the cell where it undergoes sequential phosphorylation by cellular kinases to its active triphosphate form, **2',3'-dideoxy-5-iodocytidine triphosphate (IdCTP)**.

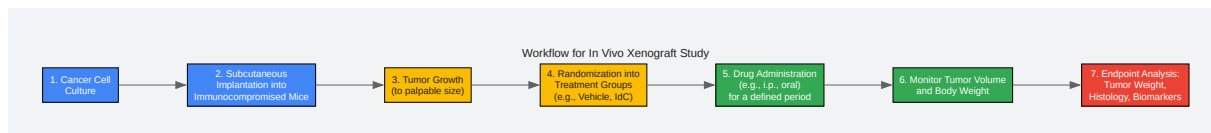
- **Incorporation into DNA:** During DNA replication, DNA polymerases can mistakenly recognize IdCTP as the natural deoxycytidine triphosphate (dCTP) and incorporate it into the growing DNA strand.
- **Chain Termination:** The absence of a 3'-hydroxyl group on the sugar ring of the incorporated IdC molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This halts the elongation of the DNA chain.
- **Induction of Apoptosis:** The accumulation of terminated DNA fragments and the resulting replicative stress can trigger DNA damage response pathways, ultimately leading to programmed cell death, or apoptosis, in cancer cells.^[1] Studies on the related compound 2',3'-dideoxycytidine (ddC) have shown it to be a potent inducer of apoptosis in human glioblastoma cells.^[2]



Proposed Apoptotic Signaling Pathway for IdC



Workflow for In Vivo Xenograft Study



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References

- 1. Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2',3'-Dideoxycytidine is a potent inducer of apoptosis in glioblastoma cells. | Semantic Scholar [semanticscholar.org]
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